molecular formula C10H11NO5 B6617243 5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid CAS No. 1518290-19-1

5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid

Cat. No. B6617243
CAS RN: 1518290-19-1
M. Wt: 225.20 g/mol
InChI Key: VAUIYCCJVMEFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid (hereafter referred to as ‘5-oxolane-2-carboxylic acid’) is a versatile and important compound used in a wide range of scientific research applications. It is a cyclic organic molecule with a five-membered ring structure and two carboxylic acid groups. The compound has been studied extensively for its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

5-oxolane-2-carboxylic acid is widely used in organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins, and as an enzyme inhibitor. In pharmaceuticals, it has been used as an anti-inflammatory agent and as a potential drug delivery system.

Mechanism of Action

The mechanism of action of 5-oxolane-2-carboxylic acid is not yet fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In addition, the compound has been shown to interact with various receptors in the body, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxolane-2-carboxylic acid have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and analgesic effects. In addition, it has been shown to have anti-cancer and anti-diabetic effects. Furthermore, the compound has been shown to modulate various physiological processes, such as the regulation of blood pressure, blood sugar levels, and immune system function.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-oxolane-2-carboxylic acid in laboratory experiments are its low cost, availability, and ease of synthesis. In addition, the compound is relatively stable and has low toxicity. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-oxolane-2-carboxylic acid include the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and the study of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to identify new potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.

Synthesis Methods

The synthesis of 5-oxolane-2-carboxylic acid generally involves the reaction of an aldehyde and a carboxylic acid in the presence of a Lewis acid catalyst. The reaction of an aldehyde with a carboxylic acid in the presence of a Lewis acid results in the formation of a lactone, which is then oxidized to form the desired 5-oxolane-2-carboxylic acid product. This method is a simple and efficient way to synthesize 5-oxolane-2-carboxylic acid in a laboratory setting.

properties

IUPAC Name

5-[(2,5-dioxopyrrol-1-yl)methyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-8-3-4-9(13)11(8)5-6-1-2-7(16-6)10(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUIYCCJVMEFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN2C(=O)C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.